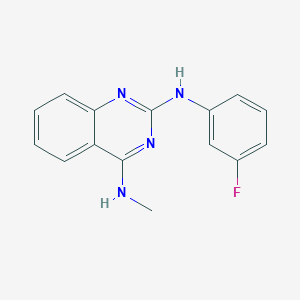
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 2-MP-3-Im and has been used in various studies to investigate its potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol is not fully understood. However, studies have shown that this compound acts as an agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by 2-MP-3-Im has been shown to have neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-MP-3-Im has also been shown to have analgesic effects by inhibiting the transmission of pain signals. In addition, studies have shown that this compound has neuroprotective effects by reducing oxidative stress and promoting cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol in lab experiments is its high potency. This compound has been shown to have significant effects at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using 2-MP-3-Im is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in certain experimental setups.
Orientations Futures
There are several future directions for research on 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-MP-3-Im and its potential therapeutic benefits. Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Finally, future studies could investigate the potential use of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis method of 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol involves the reaction of 2-methylphenylacetonitrile with imidazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with pyrrolidine and trifluoroacetic acid to produce 1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol. This synthesis method has been optimized to provide high yields of 2-MP-3-Im with minimal impurities.
Applications De Recherche Scientifique
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol has been used in various scientific research studies due to its potential therapeutic benefits. This compound has been investigated for its anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that 2-MP-3-Im has the potential to be used as a treatment for various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)-3-(2-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-2-3-5-13(12)15(19)6-9-18(11-15)10-14-16-7-8-17-14/h2-5,7-8,19H,6,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWHFWSTRDMDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)CC3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-furyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907062.png)
![N,N-dimethyl-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5907076.png)

![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5907098.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)

![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
